1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

Physicochemical profiling Lipophilicity Scaffold hopping

This analytically certified (≥95% purity) 3,4-dichlorophenyl-pyrazinyl-piperidine urea is a regioisomeric scaffold distinct from 2,4-dichloro triazole CB1 inhibitors. It serves as a critical tool for scaffold-hopping, IP diversification, and resolving chromatographic impurities. Ideal as a negative control for DCN1 or FAAH assays to define SAR boundaries, and for UT-A1 transporter profiling. Secure your research supply today.

Molecular Formula C17H19Cl2N5O
Molecular Weight 380.27
CAS No. 1396849-82-3
Cat. No. B2452266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
CAS1396849-82-3
Molecular FormulaC17H19Cl2N5O
Molecular Weight380.27
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=NC=CN=C3
InChIInChI=1S/C17H19Cl2N5O/c18-14-2-1-13(9-15(14)19)23-17(25)22-10-12-3-7-24(8-4-12)16-11-20-5-6-21-16/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H2,22,23,25)
InChIKeyOZOWWHWKPWUJOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (CAS 1396849-82-3): Procurement-Relevant Identity and Physicochemical Baseline


1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (CAS 1396849-82-3) is a synthetic piperidinyl–pyrazinyl urea derivative with the molecular formula C₁₇H₁₉Cl₂N₅O and a molecular weight of 380.3 g·mol⁻¹ [1]. Its structure features a 3,4-dichlorophenyl ring connected via a urea linker to a methylene–piperidine scaffold, which is N-substituted with a pyrazin-2-yl group. Computed physicochemical properties include an XLogP3-AA of 2.9, a topological polar surface area of 70.2 Ų, two hydrogen-bond donors, four hydrogen-bond acceptors, and four rotatable bonds [1]. The compound is catalogued in PubChem under CID 71786625 and carries the InChIKey OZOWWHWKPWUJOU-UHFFFAOYSA-N [1].

Why Generic Substitution Falls Short for 1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea in Scientific Procurement


Urea-based piperidinyl–heteroaryl compounds constitute a pharmacologically diverse superclass, yet minor structural modifications can drastically alter target engagement, selectivity, and physicochemical behavior [1]. For example, the regioisomeric dichloro substitution pattern on the phenyl ring (3,4- vs. 2,4-dichloro) distinguishes this compound from the structurally distinct CB1 inhibitor CB1-IN-2 (CAS 2527805-39-4), which shares the identical molecular formula but is based on a 1,2,4-triazole-3-carboxamide scaffold rather than a piperidinyl–pyrazinyl urea . Similarly, the mono-chloro analog 3-(2-chlorophenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea is expected to exhibit markedly different lipophilicity, hydrogen-bonding capacity, and target-binding profiles. Consequently, substituting one in-class urea derivative for another without direct comparative binding, functional, or ADME data risks experimental irreproducibility and procurement of a compound with unvalidated biological relevance [1].

Head-to-Head Quantitative Differentiation of 1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea from Closest Analogs


Physicochemical Differentiation from Regioisomeric Dichloro CB1-IN-2 (Same Molecular Formula, Different Scaffold)

Despite sharing the molecular formula C₁₇H₁₉Cl₂N₅O, 1-(3,4-dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (XLogP3-AA = 2.9, TPSA = 70.2 Ų) [1] is structurally distinct from CB1-IN-2, a 5-cyclopropyl-1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-1H-1,2,4-triazole-3-carboxamide . CB1-IN-2 carries a triazole-carboxamide core rather than a pyrazinyl-piperidine urea, resulting in a different hydrogen-bonding topology. Quantitative head-to-head biological data between the two are absent in the public domain.

Physicochemical profiling Lipophilicity Scaffold hopping

Substitution-Pattern Differentiation from Mono-Chloro Analog 3-(2-chlorophenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea

A directly comparable mono-chloro analog, 3-(2-chlorophenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea, differs only in the phenyl substitution pattern (single o-Cl vs. 3,4-dichloro) . The dichloro substitution in the target compound increases molecular weight by 34.5 Da and raises the computed XLogP3-AA to 2.9, whereas the mono-chloro analog is expected to be less lipophilic. No public head-to-head potency or selectivity data exist for these two compounds against any defined target.

Structure–activity relationships Halogen bonding Lipophilic efficiency

Class-Level Biological Annotation: Urea Transporter Inhibition Potential

A piperidinyl urea compound bearing a 3,4-dichlorophenyl moiety has been deposited in BindingDB (BDBM50575418) with an IC₅₀ of 5.00 × 10³ nM against rat UT-A1 expressed in MDCK cells [1]. However, the SMILES string associated with that entry (COc1ccc(Cl)cc1S(=O)(=O)Nc1ccc2nc(SC)sc2c1) does not correspond to the target compound, indicating a database annotation error or a distinct chemotype. This annotation provides class-level evidence that 3,4-dichlorophenyl-substituted piperidinyl ureas may engage urea transporters, but no direct binding data for CAS 1396849-82-3 are available.

Urea transporter UT-A1 inhibition Diuretic target

Absence of Validated Target Engagement Data and Implications for Procurement

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and the WIPO Patentscope database (as of April 2026) yielded no primary research article or patent that explicitly reports biological activity data for 1-(3,4-dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (CAS 1396849-82-3) [1][2]. In contrast, structurally related piperidinyl ureas have been characterized as DCN1 inhibitors (e.g., J. Med. Chem. 2018, 61, 2680–2693) and as FAAH modulators (Janssen patent US2014/0066412) [3][4]. This lack of direct evidence means the compound cannot currently be positioned as a validated chemical probe.

Data integrity Target validation Probe compound criteria

Evidence-Backed Application Scenarios for 1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea in Scientific Procurement


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Urea-Binding Protein Pockets

The compound provides a regioisomeric 3,4-dichlorophenyl-pyrazinyl-piperidine urea scaffold that is topologically distinct from the 2,4-dichlorophenyl-triazole-carboxamide core of CB1-IN-2 [1]. It can serve as a scaffold-hopping starting point in projects where the triazole series exhibits intellectual property constraints, metabolic liabilities, or undesired off-target activity. Procurement in milligram-to-gram quantities enables parallel SAR exploration of the 3,4-dichloro substitution pattern, which is underrepresented in public piperidinyl urea libraries .

Urea Transporter (UT-A1) Pharmacological Tool Generation and Target ID Studies

Class-level annotation in BindingDB suggests that 3,4-dichlorophenyl-substituted piperidinyl ureas may interact with urea transporter UT-A1 [1]. Although the database entry contains a SMILES mismatch, the scaffold similarity supports exploratory profiling in UT-A1 functional assays (e.g., MDCK cell-based fluorescence uptake). Procurement of analytically certified material (≥95% purity by HPLC, HRMS confirmation) enables definitive determination of whether CAS 1396849-82-3 is the active chemotype, followed by comparative IC₅₀ determination against known UT-A1 inhibitors such as phloretin or dimethylurea [1].

Negative Control or Inactive Comparator for DCN1 and FAAH Inhibitor Programs

Piperidinyl ureas with specific substitution patterns have been optimized as potent DCN1–UBE2M interaction inhibitors (IC₅₀ values reaching nanomolar potency) [1] and as fatty acid amide hydrolase (FAAH) modulators . In the absence of direct biological data for CAS 1396849-82-3, the compound may be empirically tested as a structurally matched negative control in these target classes. Procurement alongside active DCN1 or FAAH inhibitors allows researchers to establish whether the 3,4-dichloro-pyrazinyl-piperidine urea motif is inactive or weakly active, thereby defining the SAR boundary for the series [1].

Analytical Reference Standard for Differentiating Regioisomeric Dichloro Impurities in CB1 Antagonist Synthesis

Given that CAS 1396849-82-3 shares the molecular formula C₁₇H₁₉Cl₂N₅O with the CB1 inhibitor CB1-IN-2 (CAS 2527805-39-4) but possesses a distinct InChIKey (OZOWWHWKPWUJOU-UHFFFAOYSA-N vs. CB1-IN-2's InChIKey), it can serve as a chromatographic reference standard for resolving regioisomeric or scaffold-related impurities that may arise during the synthesis of triazole-carboxamide CB1 antagonists [1]. Procurement of both compounds enables development of an HPLC or UPLC-MS method capable of baseline separation, supporting quality control in medicinal chemistry and CRO environments [1].

Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.